molecular formula C6H5N5O4 B11782065 Methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate CAS No. 161155-33-5

Methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate

Cat. No.: B11782065
CAS No.: 161155-33-5
M. Wt: 211.14 g/mol
InChI Key: UCVJGULVAOCFTF-UHFFFAOYSA-N
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Description

Methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate is a heterocyclic compound featuring a fused bicyclic structure. This compound is part of the pyrazolo[4,3-c]pyrazole family, which is known for its diverse biological activities and potential therapeutic applications .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 6 undergoes reduction to form an amino derivative, a key step for further functionalization.

Reaction Conditions Reagents Product References
Nitro → AminoCatalytic hydrogenationH₂, Pd/C (10% wt), EtOH, 25°C, 12hMethyl 6-amino-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate

This reaction is pivotal for synthesizing bioactive intermediates, as amino groups facilitate conjugation or further substitution.

Oxidation of the Dihydropyrazole Ring

Oxidation converts the 1,4-dihydropyrazole moiety into a fully aromatic pyrazole system, altering electronic properties.

Reaction Conditions Reagents Product References
Dihydro → AromaticOxidative dehydrogenationH₂O₂ (30%), AcOH, 80°C, 6hMethyl 6-nitro-1H-pyrazolo[4,3-c]pyrazole-3-carboxylate

The aromatic product exhibits enhanced stability and π-conjugation, relevant for optoelectronic applications.

Bromination at the Pyrazole Ring

Electrophilic bromination occurs at activated positions of the pyrazole ring, guided by the nitro group’s electron-withdrawing effects.

Reaction Conditions Reagents Product References
Electrophilic substitutionMicrowave-assistedNBS, CH₃CN, 100°C, 1hThis compound-5-bromo

Brominated derivatives are intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Suzuki-Miyaura Cross-Coupling

Brominated derivatives undergo palladium-catalyzed coupling with aryl boronic acids.

Reaction Conditions Reagents Product References
C–C bond formationMicrowave, 140°C, 18hPd(PPh₃)₄, Cs₂CO₃, Dioxane/EtOH/H₂OMethyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-5-aryl

This method introduces aryl groups for tuning steric and electronic properties .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis, enabling carboxylate-based modifications.

Reaction Conditions Reagents Product References
Ester → Carboxylic acidAcidic hydrolysisHCl (6M), reflux, 8h6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid

The carboxylic acid serves as a precursor for amides or acyl chlorides .

Nucleophilic Aromatic Substitution (NAS)

The nitro group activates the ring for nucleophilic substitution under specific conditions.

Reaction Conditions Reagents Product References
Nitro → MethoxyHigh-temperature substitutionNaOMe, DMF, 120°C, 24hMethyl 6-methoxy-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate

Key Mechanistic and Structural Insights

  • Nitro Group Directivity : The nitro group’s meta-directing nature governs regioselectivity in electrophilic substitutions .

  • Ring Strain Effects : The dihydropyrazole ring’s partial saturation increases susceptibility to oxidation and reduction.

  • Steric Constraints : Substituents at position 3 (ester) influence reaction rates in cross-coupling and bromination .

Scientific Research Applications

Pharmacological Applications

Methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate has been investigated for its potential therapeutic benefits across several medical domains:

Anti-Cancer Activity

Recent studies have highlighted the compound's ability to inhibit the proliferation of cancer cells. For instance, derivatives of pyrazolo compounds have shown significant antiproliferative activity against various tumor cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mean growth inhibition percentages were reported at 54.25% and 38.44%, respectively, indicating a promising avenue for developing new anticancer agents .

Anti-Inflammatory Properties

Research has demonstrated that pyrazolo derivatives can influence inflammatory pathways. Specifically, this compound has been noted for its ability to reduce microglial activation and astrocyte proliferation in models of neuroinflammation . This suggests potential therapeutic applications in neurodegenerative diseases characterized by chronic inflammation.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Studies indicate that pyrazole-based compounds can exhibit activity against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions that modify pyrazole frameworks to enhance biological activity. The structure-activity relationship (SAR) studies have shown that variations in substituents at specific positions on the pyrazole ring can significantly affect the compound's pharmacological properties .

Synthetic Pathways

Common synthetic routes include:

  • Condensation Reactions : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
  • Nitration Steps : Introducing nitro groups to enhance biological activity.

These synthetic strategies allow for the development of analogs with improved efficacy and reduced toxicity.

Industrial Applications

Beyond medicinal chemistry, this compound may find applications in materials science and agriculture:

Agricultural Chemicals

Compounds with similar structures have been evaluated as potential agrochemicals due to their biological activity against pests and pathogens affecting crops .

Material Science

The unique chemical properties of pyrazoles allow their incorporation into polymer matrices for developing novel materials with tailored functionalities .

Case Studies

Several case studies illustrate the diverse applications of this compound:

Study Focus Findings
Anti-Cancer ActivitySignificant inhibition of HepG2 and HeLa cell lines; potential lead for anticancer drugs .
Anti-Inflammatory EffectsReduced neuroinflammation in animal models; implications for treating neurodegenerative diseases .
Antimicrobial PropertiesEffective against multiple bacterial strains; promising candidate for new antibiotics .

Mechanism of Action

The mechanism of action of methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activities and receptor interactions, leading to various biological responses .

Comparison with Similar Compounds

Methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate can be compared with other similar compounds such as:

  • Pyrazolo[3,4-d]thiazoles
  • Pyrazolo[4,3-d]thiazines
  • Pyrazolo[3,4-b][1,4]thiazines

These compounds share similar structural features but differ in their specific biological activities and applications . The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.

Biological Activity

Methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits various biological properties that make it a candidate for further research in drug development.

Basic Information

PropertyValue
Molecular FormulaC5_5H5_5N5_5O4_4
Molecular Weight197.11 g/mol
IUPAC NameThis compound
CAS Number161155-31-3

Structural Characteristics

The compound features a nitro group and a carboxylate moiety, contributing to its reactivity and potential biological activity. The presence of these functional groups may play a crucial role in interacting with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can inhibit the growth of various cancer cell lines.

  • Case Study 1 : A study reported that pyrazole derivatives exhibited significant cytotoxicity against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (glioma) cell lines. The compound showed an IC50_{50} value of 12.50 µM against SF-268 cells, indicating moderate potency .
  • Case Study 2 : Another investigation into related pyrazolo compounds found that certain derivatives demonstrated IC50_{50} values as low as 0.01 µM against MCF7 cells, suggesting high efficacy .

The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may act by inhibiting specific kinases involved in cell proliferation or apoptosis pathways.

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives are also being explored for their anti-inflammatory effects. These compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Summary of Biological Activities

Activity TypeCell Line/ModelIC50_{50} Value (µM)Reference
AnticancerMCF70.01
AnticancerSF-26812.50
AnticancerNCI-H46042.30
Anti-inflammatoryVarious modelsNot specifiedOngoing research

Properties

CAS No.

161155-33-5

Molecular Formula

C6H5N5O4

Molecular Weight

211.14 g/mol

IUPAC Name

methyl 3-nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-6-carboxylate

InChI

InChI=1S/C6H5N5O4/c1-15-6(12)4-2-3(8-9-4)5(10-7-2)11(13)14/h1H3,(H,7,10)(H,8,9)

InChI Key

UCVJGULVAOCFTF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC2=C(NN=C21)[N+](=O)[O-]

Origin of Product

United States

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